molecular formula C17H22N2O5 B13509330 1-(2-{[(Benzyloxy)carbonyl](methyl)amino}acetyl)piperidine-4-carboxylic acid

1-(2-{[(Benzyloxy)carbonyl](methyl)amino}acetyl)piperidine-4-carboxylic acid

Cat. No.: B13509330
M. Wt: 334.4 g/mol
InChI Key: SPQJMJXGDUTNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{(Benzyloxy)carbonylamino}acetyl)piperidine-4-carboxylic acid is a complex organic compound with a molecular formula of C17H22N2O5 This compound is characterized by the presence of a piperidine ring, a benzyloxycarbonyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{(Benzyloxy)carbonylamino}acetyl)piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group with a benzyloxycarbonyl (Cbz) group, followed by the acylation of the piperidine ring. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-{(Benzyloxy)carbonylamino}acetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-{(Benzyloxy)carbonylamino}acetyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{(Benzyloxy)carbonylamino}acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions at other functional sites. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: 1-(2-{(Benzyloxy)carbonylamino}acetyl)piperidine-4-carboxylic acid is unique due to its combination of a benzyloxycarbonyl group and a piperidine ring, which provides distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

1-[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H22N2O5/c1-18(17(23)24-12-13-5-3-2-4-6-13)11-15(20)19-9-7-14(8-10-19)16(21)22/h2-6,14H,7-12H2,1H3,(H,21,22)

InChI Key

SPQJMJXGDUTNAS-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)N1CCC(CC1)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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